molecular formula C8H14N2O4 B10953686 4-(Morpholin-4-ylamino)-4-oxobutanoic acid

4-(Morpholin-4-ylamino)-4-oxobutanoic acid

Cat. No.: B10953686
M. Wt: 202.21 g/mol
InChI Key: NJJCHSPOCMSGND-UHFFFAOYSA-N
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Description

4-(Morpholin-4-ylamino)-4-oxobutanoic acid is a chemical compound that features a morpholine ring attached to an amino group, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-ylamino)-4-oxobutanoic acid typically involves the reaction of morpholine with a suitable precursor that contains the butanoic acid moiety. One common method involves the reaction of morpholine with 4-chlorobutyric acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-ylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

4-(Morpholin-4-ylamino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Morpholin-4-yl-acetic acid
  • 4-Morpholin-4-yl-piperidine-1-carboxylic acid
  • 2-(Morpholin-4-yl)acetic acid

Uniqueness

4-(Morpholin-4-ylamino)-4-oxobutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring with an amino and oxo group attached to a butanoic acid moiety sets it apart from other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

4-(morpholin-4-ylamino)-4-oxobutanoic acid

InChI

InChI=1S/C8H14N2O4/c11-7(1-2-8(12)13)9-10-3-5-14-6-4-10/h1-6H2,(H,9,11)(H,12,13)

InChI Key

NJJCHSPOCMSGND-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1NC(=O)CCC(=O)O

Origin of Product

United States

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